![molecular formula AlH3O3<br>Al(OH)3<br>AlH3O3 B042586 Dialume CAS No. 21645-51-2](/img/structure/B42586.png)
Dialume
Overview
Description
Dialume is a brand name for a medication that contains aluminum hydroxide . It’s an antacid used to treat conditions like heartburn, upset stomach, sour stomach, or acid indigestion . It’s also used to reduce phosphate levels in people with certain kidney conditions .
Molecular Structure Analysis
The molecular structure of aluminum hydroxide consists of aluminum ions surrounded by three hydroxide ions . The chemical formula for aluminum hydroxide is AlH3O3 .Chemical Reactions Analysis
Aluminum hydroxide acts by neutralizing hydrochloric acid in gastric secretions . This reaction forms soluble aluminum chloride .Scientific Research Applications
High-Power Optics and Electronics
These applications highlight Dialume’s versatility and its impact across diverse scientific disciplines. Whether in lasers, electronics, or environmental protection, this compound continues to contribute significantly to research and technology .
Safety And Hazards
Dialume, like other medications containing aluminum hydroxide, can have side effects. These can include severe stomach pain or constipation, loss of appetite, pain when urinating, muscle weakness, tiredness, extreme drowsiness, or bloody or tarry stools . It’s important to consult a healthcare provider before taking this medication, especially if you have kidney problems, severe constipation, are dehydrated, or drink alcohol frequently .
properties
InChI |
InChI=1S/Al.3H2O/h;3*1H2 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXRIRQGCELJRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
O.O.O.[Al] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
AlH6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
81.028 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White, red, or brown mineral; [Merck Index] | |
Record name | Gibbsite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/20960 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
Tricreamalate | |
CAS RN |
14762-49-3, 21645-51-2 | |
Record name | Gibbsite (Al(OH)3) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014762493 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aluminum hydroxide, dried [USP:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021645512 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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